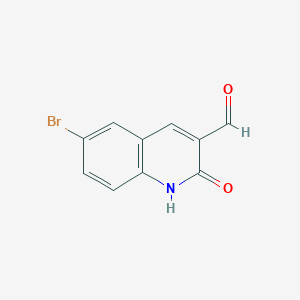

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the bromination of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Chemical Reactions of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

This compound can undergo a variety of chemical reactions due to its reactive functional groups:

3.1. Condensation Reactions

-

With Thiosemicarbazides : The aldehyde group can react with thiosemicarbazides to form thiosemicarbazones, which are useful ligands for metal complexes .

Reactant Product Conditions Thiosemicarbazide Thiosemicarbazone Hot methanol

3.2. N-Arylation Reactions

-

Although direct N-arylation of this compound is challenging due to the presence of electron-withdrawing groups, related compounds have been successfully arylated using copper-catalyzed Chan–Lam coupling .

3.3. Substitution Reactions

-

The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base and a nucleophile.

3.4. Reduction Reactions

-

The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Future Perspectives

Further research into the chemical reactions and biological applications of this compound could lead to the development of new therapeutic agents or materials with unique properties. The exploration of its reactivity under different conditions and with various reagents will continue to expand its utility in synthetic chemistry.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities:

1. Antimicrobial Properties

Research indicates that derivatives of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde possess antimicrobial properties. For instance, studies have shown that certain derivatives display significant activity against various bacterial strains, including Pseudomonas aeruginosa . The presence of substituents like bromine enhances the bacteriostatic activity of these compounds.

2. Anticancer Potential

Recent investigations into related quinoline derivatives have highlighted their potential as anticancer agents. Compounds such as 7-chloro and 4-bromo derivatives have shown efficacy in inhibiting tumor growth in vitro and are correlated with their activity as mTORC inhibitors . This suggests that this compound could serve as a scaffold for developing new cancer therapeutics.

3. Enzyme Inhibition

The compound is also being studied for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to significant advancements in treating neurodegenerative disorders.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate for synthesizing more complex quinoline derivatives. |

| Biology | Investigated for its potential as an enzyme inhibitor and its role in biological pathways relevant to various diseases. |

| Medicine | Explored for antimicrobial and anticancer properties due to its interaction with biological targets. |

| Industry | Utilized in organic synthesis and the development of new materials. |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various synthesized quinolone derivatives, including those derived from this compound. The results indicated that specific structural modifications enhanced antibacterial activity against Pseudomonas aeruginosa, particularly when combined with light activation .

Case Study 2: Anticancer Efficacy

In a series of experiments focusing on cancer cell lines, several derivatives of this compound were tested for their ability to inhibit tumor growth. Compounds such as GRG-1-34 demonstrated low toxicity while effectively inhibiting pancreatic and prostate cancer growth through mTORC pathway interference .

Mécanisme D'action

The mechanism of action of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

- 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- 2-Oxo-1,2-dihydroquinoline-3-carboxamides

Uniqueness

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6-position and the aldehyde group at the 3-position allows for versatile chemical modifications and interactions with biological targets .

Activité Biologique

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a derivative of quinoline known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide an in-depth analysis of its biological activity based on recent studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a bromo substituent at the 6-position and an aldehyde functional group at the 3-position. This structure allows for significant reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively target cancerous cell lines while sparing non-cancerous cells. For instance, one study reported that derivatives of this compound exhibited IC50 values ranging from sub-micromolar to low micromolar levels against various human tumor cell lines, indicating potent cytotoxic effects (Table 1) .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-15 (Colon) | 0.02 | |

| A549 (Lung) | 8.4 | |

| BxPC3 (Pancreatic) | 0.5 | |

| A375 (Melanoma) | 0.03 |

The compound's mechanism involves inducing apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrated moderate antibacterial activity against several strains, including Gram-positive bacteria. One study reported minimum inhibitory concentration (MIC) values that suggest effectiveness against opportunistic infections .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 100 | |

| Pseudomonas aeruginosa | 75 |

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications as well. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the bromo substituent enhances its interaction with inflammatory pathways, suggesting potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Cytotoxicity Against Cancer Cells : In a comparative study, complex derivatives of this compound were evaluated against cisplatin, a standard chemotherapy drug. The results indicated that these derivatives were significantly more effective against pancreatic cancer cells than cisplatin, showcasing their potential as alternatives in cancer therapy .

- Antimicrobial Efficacy : A series of synthesized compounds based on the quinoline scaffold were tested against resistant bacterial strains. The results demonstrated that modifications to the core structure could enhance antibacterial potency significantly, providing insights into structure-activity relationships essential for drug development .

Propriétés

IUPAC Name |

6-bromo-2-oxo-1H-quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIWDVUWMGFBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.